3-Sulfopropyl methacrylate potassium salt

Catalog No.
S742835
CAS No.
31098-21-2
M.F
C7H12KO5S
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfopropyl methacrylate potassium salt

CAS Number

31098-21-2

Product Name

3-Sulfopropyl methacrylate potassium salt

IUPAC Name

potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate

Molecular Formula

C7H12KO5S

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);

InChI Key

WQQULELGMPVNIF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=C)C(=O)OCCCS(=O)(=O)O.[K]

Synthesis of hydrogels and superabsorbents:

SPMA is a valuable monomer for the synthesis of hydrogels and superabsorbents due to its unique properties. The presence of the sulfonate group (SO3⁻) makes SPMA water-soluble and introduces negative charges along the polymer backbone. These features contribute to the hydrogel's ability to absorb and retain large amounts of water, making them useful in various applications like diapers, wound dressings, and drug delivery systems.

Development of ion exchange resins:

SPMA's negatively charged sulfonate groups also make it suitable for developing ion exchange resins. These resins can selectively bind and exchange ions from solutions, finding applications in water purification, wastewater treatment, and separation processes in various industries.

Functionalization of biomaterials:

SPMA can be used to modify the surface properties of biomaterials, such as polymers, nanoparticles, and surfaces for biosensors. The introduction of sulfonate groups can improve the biocompatibility, hydrophilicity, and antifouling properties of these materials, making them more suitable for biological applications.

Other research applications:

SPMA is also being explored in other scientific research areas, including:

  • Drug delivery: SPMA-based hydrogels can be used for controlled and sustained drug release.
  • Gene delivery: SPMA can be used as a carrier for gene delivery due to its ability to complex with DNA.
  • Antimicrobial coatings: SPMA can be incorporated into coatings with antimicrobial properties.

3-Sulfopropyl methacrylate potassium salt is a chemical compound with the molecular formula C₇H₁₁KO₅S and a molecular weight of 246.32 g/mol. It appears as a white to nearly white solid and is soluble in water, making it suitable for various applications in aqueous environments. This compound is classified as an ionic liquid due to the presence of the potassium ion, which enhances its solubility and reactivity in different chemical processes. It is commonly used in the synthesis of polymers and as a modifier in various chemical formulations, particularly in coatings and adhesives .

Typical of methacrylate compounds, including:

  • Polymerization: It can participate in radical polymerization, forming poly(3-sulfopropyl methacrylate), which is useful for creating hydrophilic polymers.
  • Esterification: The sulfonic acid group can react with alcohols to form esters, which may have applications in surfactants or other chemical intermediates.
  • Neutralization: The sulfonate group can react with bases to form salts, altering its solubility and reactivity.

These reactions are particularly valuable in developing materials with specific properties for industrial applications .

The biological activity of 3-sulfopropyl methacrylate potassium salt has been studied primarily concerning its role as a biochemical agent. It exhibits properties that can enhance cell adhesion and proliferation, making it relevant in biomedical applications such as tissue engineering and drug delivery systems. Additionally, its water solubility allows it to interact effectively with biological systems, potentially serving as a carrier for therapeutic agents .

The synthesis of 3-sulfopropyl methacrylate potassium salt typically involves several steps:

  • Preparation of 3-Sulfopropyl Methacrylate: This can be achieved through the reaction of methacrylic acid with 3-sulfopropanol, often under acidic conditions.
  • Salification: The resulting sulfonic acid can then be neutralized with potassium hydroxide or potassium carbonate to form the potassium salt.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level (typically ≥97%).

These methods ensure that the final product retains its functional properties for various applications .

: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and ability to promote cell adhesion.
  • Surfactants: Acts as a surfactant in various formulations due to its amphiphilic nature.
  • These diverse applications highlight its significance in both industrial and research settings .

    Studies concerning the interactions of 3-sulfopropyl methacrylate potassium salt focus on its compatibility with other materials and biological systems. For instance:

    • Polymer Blends: Its incorporation into polymer blends has shown improved mechanical properties and thermal stability.
    • Cell Culture: Research indicates that this compound can enhance cell attachment and growth on various substrates, making it beneficial for tissue engineering applications.

    Such studies are crucial for understanding how this compound can be effectively utilized in practical applications .

    Several compounds exhibit similarities to 3-sulfopropyl methacrylate potassium salt, particularly within the category of methacrylate salts or sulfonic acid derivatives. Some notable examples include:

    Compound NameMolecular FormulaUnique Properties
    2-Acrylamido-2-methylpropane sulfonic acidC₄H₇NO₃SKnown for high water solubility and gel formation
    Sodium 3-sulfopropyl methacrylateC₇H₁₁NaO₅SSimilar structure but sodium ion affects solubility
    Methacrylic acidC₄H₆O₂Base structure without sulfonate functionality

    The uniqueness of 3-sulfopropyl methacrylate potassium salt lies in its specific sulfonate group combined with a potassium ion, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly effective for applications requiring high water solubility and biocompatibility .

    Controlled radical polymerization techniques have revolutionized the synthesis of polymers derived from 3-sulfopropyl methacrylate potassium salt by enabling precise control over molecular weight, polydispersity, and chain architecture. These methods have addressed fundamental challenges associated with ionic monomer polymerization, particularly solubility issues that arise when combining hydrophobic initiators with hydrophilic ionic monomers. The development of these techniques has opened new avenues for creating well-defined polyelectrolytes with tailored properties for specific applications ranging from membrane technologies to biomedical materials.

    The significance of controlled radical polymerization in 3-sulfopropyl methacrylate potassium salt chemistry cannot be overstated, as conventional free radical polymerization often results in broad molecular weight distributions and limited control over polymer architecture. These controlled methods have enabled researchers to synthesize block copolymers, polymer brushes, and other complex architectures that were previously difficult to achieve with ionic monomers. The ability to precisely control polymerization parameters has also facilitated the development of materials with specific mechanical, thermal, and surface properties.

    Atom Transfer Radical Polymerization in Polar Solvents

    Atom Transfer Radical Polymerization has emerged as a powerful technique for synthesizing polymers of 3-sulfopropyl methacrylate potassium salt in polar solvent systems. The development of suitable polar solvent conditions has been crucial for achieving successful polymerization, as the ionic nature of the monomer requires careful selection of reaction media to ensure both monomer solubility and catalyst stability. Research has demonstrated that polar solvents such as dimethyl sulfoxide and water-dimethylformamide mixtures provide optimal conditions for controlled polymerization.

    The application of Atom Transfer Radical Polymerization in water-dimethylformamide mixed solvent systems has shown particular promise for synthesizing 3-sulfopropyl methacrylate potassium salt homopolymers and amphiphilic block copolymers. Studies have revealed that polymerization in pure water results in poor control, with polydispersities reaching 1.38 even when excess copper(II) chloride is added as a deactivator. However, the introduction of dimethylformamide as a co-solvent significantly improves polymerization control, with water-dimethylformamide mixtures at 50:50 volume ratio enabling the achievement of low polydispersities ranging from 1.15 to 1.25.

    The optimization of catalyst systems in polar solvents has been critical for successful Atom Transfer Radical Polymerization of 3-sulfopropyl methacrylate potassium salt. Research has shown that the addition of at least 60% copper(II) chloride relative to copper(I) chloride is necessary to maintain good polymerization control in water-dimethylformamide mixtures. This approach has enabled linear kinetic plots up to very high conversions and demonstrated excellent self-blocking efficiencies in chain extension experiments, even when the first block conversion exceeds 90% before addition of the second monomer feed.

    Temperature control has proven essential for achieving optimal polymerization conditions, with studies demonstrating successful polymerization at 20°C using copper-bipyridine catalyst systems. The low temperature requirement helps maintain catalyst stability and prevents unwanted side reactions that could compromise the controlled nature of the polymerization. Furthermore, the use of halogen exchange techniques has been shown to improve polymerization control and enable the synthesis of well-defined block copolymers with methyl methacrylate segments.

    Surface-Initiated Activator Regenerated by Electron Transfer Atom Transfer Radical Polymerization Under Oxygen-Barrier Conditions

    Surface-initiated Activator Regenerated by Electron Transfer Atom Transfer Radical Polymerization represents a significant advancement in the synthesis of 3-sulfopropyl methacrylate polymer brushes, particularly under oxygen-barrier conditions that eliminate the need for deoxygenation procedures. This methodology has enabled the preparation of thick polymer brushes up to 300 nanometers using minimal solution volumes, resulting in substantial reduction of reagent waste and improved scalability. The technique operates by conducting polymerization reactions in fluid films between substrates and coverslips, creating an effective oxygen barrier while maintaining precise control over brush thickness and grafting density.

    The development of air-tolerant polymerization conditions has addressed one of the major limitations of traditional Atom Transfer Radical Polymerization systems, which typically require extensive deoxygenation procedures that are both time-consuming and technically challenging. Research has demonstrated that the use of ascorbic acid as a reducing agent in combination with copper(II) chloride and bipyridine ligands creates an effective catalyst system that functions under ambient atmospheric conditions. The immediate color change from light blue to light orange upon mixing confirms the reduction of copper(II) to copper(I), indicating catalyst activation and readiness for polymerization initiation.

    The optimization of reaction conditions for surface-initiated polymerization has revealed critical parameters that influence brush growth and final properties. Studies have shown that catalyst concentrations as low as 100 parts per million can be effective when combined with appropriate ligand-to-copper ratios, typically requiring a six-fold excess of bipyridine ligand relative to copper. The solvent system comprising a 4:1 mixture of water to methanol has proven optimal for maintaining monomer solubility while ensuring adequate catalyst stability throughout the polymerization process.

    ParameterOptimal ConditionsResulting Brush Thickness
    Catalyst Concentration100 ppm CuCl₂90-300 nm
    Ligand Excess6× BiPy to CuVariable with time
    Solvent Ratio4:1 Water:MethanolConsistent growth
    Ascorbic Acid50 mM fresh solutionEnhanced control

    The reaction kinetics under oxygen-barrier conditions demonstrate remarkable efficiency, with monomer conversions significantly higher than conventional closed-vial systems due to the minimal solution volumes employed. The microvolume approach concentrates reactants and reduces the absolute amount of oxygen that can interfere with the polymerization process. This methodology has proven particularly suitable for grafting brushes to large substrates, addressing scalability concerns that have limited the practical application of surface-initiated polymerization techniques.

    Reversible Addition-Fragmentation Chain Transfer Aqueous Polymerization

    Reversible Addition-Fragmentation Chain Transfer polymerization in aqueous systems has emerged as an alternative controlled radical polymerization technique for 3-sulfopropyl methacrylate potassium salt, offering distinct advantages in terms of catalyst-free operation and compatibility with water-soluble monomers. This methodology has been successfully employed for the synthesis of double hydrophilic block copolymers, demonstrating the versatility of the technique in creating complex polymer architectures. The development of continuous tubular reactor systems has further enhanced the practical applicability of this approach by enabling rapid polymerization with high conversions in relatively short reaction times.

    The implementation of Reversible Addition-Fragmentation Chain Transfer polymerization for 3-sulfopropyl methacrylate potassium salt has utilized 4-cyano-4-(thiobenzoylthio)pentanoic acid as the chain transfer agent and 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride as the initiator. This combination has proven effective for maintaining the living characteristics of the polymerization while achieving high monomer conversions in aqueous media. The system demonstrates first-order polymerization kinetics and linear increases in molecular weight with monomer conversion, confirming the controlled nature of the process.

    The synthesis of poly(3-sulfopropyl methacrylate potassium salt)-block-poly(poly(ethylene glycol) methyl ether methacrylate) represents a significant achievement in double hydrophilic block copolymer synthesis via Reversible Addition-Fragmentation Chain Transfer polymerization. The reaction proceeds at 70°C in water, achieving extremely high conversions in less than two hours without requiring intermediate isolation of the macro-chain transfer agent. This one-pot approach significantly simplifies the synthesis procedure while maintaining excellent control over molecular weight and polydispersity.

    The characterization of polymers synthesized via Reversible Addition-Fragmentation Chain Transfer has confirmed the retention of chain transfer agent functionality and the living nature of the polymer chain ends. Nuclear magnetic resonance spectroscopy and chain extension experiments have validated the attachment and activity of the Reversible Addition-Fragmentation Chain Transfer terminal groups. These findings demonstrate that the polymerization maintains its controlled characteristics throughout the reaction, enabling the synthesis of well-defined block copolymers with predictable properties and architectures.

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    247.00425114 g/mol

    Monoisotopic Mass

    247.00425114 g/mol

    Heavy Atom Count

    14

    UNII

    1H3W483Z72

    Related CAS

    31098-21-2
    119176-95-3

    GHS Hazard Statements

    Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 71 of 166 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 95 of 166 companies with hazard statement code(s):;
    H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    31098-21-2

    Wikipedia

    Potasium 3-sulphopropyl methacrylate

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, 3-sulfopropyl ester, potassium salt (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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